molecular formula C20H18ClN5O2 B2554143 7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-91-1

7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2554143
CAS No.: 538318-91-1
M. Wt: 395.85
InChI Key: JZACWQQHADPNHC-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure with substituents at the 2-, 5-, 6-, and 7-positions. This compound belongs to a class of molecules widely studied for their pharmacological and agrochemical applications, particularly due to their structural adaptability for modulating biological activity .

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-7-3-5-9-14(12)21)26-20(23-11)24-19(25-26)13-8-4-6-10-15(13)28-2/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZACWQQHADPNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H17ClN4O2\text{C}_{17}\text{H}_{17}\text{ClN}_4\text{O}_2

Antimicrobial Activity

Research has indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, a study evaluating various triazole derivatives showed that certain compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves the inhibition of bacterial cell wall synthesis or interference with DNA gyrase .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedActivity Level
7-(2-Chlorophenyl)...E. coli, B. subtilisModerate to High
1,2,4-Triazolo[1,5-a]...Pseudomonas aeruginosaHigh
Benzotriazole derivativesStaphylococcus aureusPotent

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were reported to be less than 25 μM, indicating strong potential for further development in cancer therapeutics .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HepG-2< 25Very High
MCF-7< 25Very High
PC-326-50Moderate
HCT-116> 50Low

The mechanism of action for the biological activities of this compound is believed to involve interactions with cellular targets such as cyclin-dependent kinases (CDKs) and DNA gyrase. By inhibiting these proteins, the compound can disrupt critical pathways involved in cell proliferation and survival . Molecular docking studies have supported these findings by demonstrating high binding affinities to these targets.

Case Studies

Several case studies have highlighted the efficacy of triazolopyrimidine derivatives in clinical settings:

  • Study on HepG-2 Cells : A study conducted by researchers found that derivatives similar to the compound under review inhibited cell growth significantly in HepG-2 cells through apoptosis induction mechanisms.
  • Antibacterial Efficacy : Another research project focused on a series of triazolo[1,5-a]pyrimidine derivatives showed that modifications at specific sites enhanced antibacterial activity against resistant strains of bacteria.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. The mechanisms of action include:

  • Antiproliferative Effects : Studies have shown that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Mechanisms of Action : The presence of the triazole ring may interfere with nucleic acid synthesis and modulate signaling pathways involved in cell proliferation.

Anticancer Activity

The compound has demonstrated notable cytotoxicity against several cancer types:

  • Breast Cancer (MCF-7) : Exhibited effective inhibition of cell proliferation with specific IC50 values indicating significant cytotoxicity.
  • Colon Cancer (HCT-116) : Similar antiproliferative effects were observed, suggesting a broad spectrum of activity against different tumor types.

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-triazolo compounds and evaluated their biological activities against breast and colon cancer cell lines. Certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
  • Comparative Analysis : In comparative studies involving triazole derivatives, this compound showed enhanced activity relative to other known anticancer agents. Structural optimization was conducted to improve binding affinity to target proteins involved in cancer progression.
  • In Vitro Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses confirmed an increase in sub-G1 population in treated cells, indicating apoptotic cell death.

Comparison with Similar Compounds

Key Observations :

  • Carboxamide vs. Carboxylate : The 6-carboxamide group in the target compound improves metabolic stability compared to ester derivatives (e.g., ethyl carboxylate in ), which are prone to hydrolysis .
  • Halogen vs. Alkyl/Aryl Groups: The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding compared to non-halogenated analogues like 7-(4-isopropylphenyl) .
  • Methoxy vs.

Physicochemical Properties

Crystallographic data highlight substituent effects on molecular packing:

  • Crystal Packing : The target compound’s carboxamide may engage in N–H···O hydrogen bonding, contrasting with sulfur-containing analogues (e.g., benzylsulfanyl derivatives) that rely on π-π interactions (centroid distances: 3.63–3.88 Å) .
  • Solubility : The 2-methoxyphenyl group improves aqueous solubility compared to fully hydrophobic substituents (e.g., trifluoromethyl in ).

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